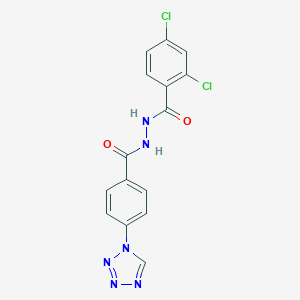![molecular formula C21H18BrNO5 B214326 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214326.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has attracted significant attention in scientific research due to its potential for various applications.
Aplicaciones Científicas De Investigación
The compound 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
Mecanismo De Acción
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the production of inflammatory mediators in the body, leading to the reduction of inflammation. This compound has also been shown to inhibit the growth of bacteria, leading to its potential as an anti-bacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, there are limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability. Additionally, the compound may have toxicity concerns, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further studies are also needed to determine the optimal dosage and administration of this compound for its various applications. Finally, more research is needed to explore the potential of this compound for other applications, such as in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. Initially, 5-bromo-3-ethyl-1H-indole-2,3-dione is reacted with ethyl 4-bromoacetoacetate in the presence of potassium carbonate to yield 5-bromo-3-ethyl-1-(4-oxobut-2-en-1-yl)-1H-indole-2,3-dione. The next step involves the reaction of this intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide to yield the final product.
Propiedades
Nombre del producto |
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H18BrNO5 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H18BrNO5/c1-2-23-17-7-5-14(22)10-16(17)21(26,20(23)25)11-15(24)6-3-13-4-8-18-19(9-13)28-12-27-18/h3-10,26H,2,11-12H2,1H3/b6-3+ |
Clave InChI |
CANRHKOBTYKTKM-ZZXKWVIFSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)





![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)


![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)
